
Sevoflurane
Overview
Description
Sevoflurane is a sweet-smelling, nonflammable, highly fluorinated methyl isopropyl ether used as an inhalational anesthetic for the induction and maintenance of general anesthesia. It is one of the most commonly used volatile anesthetic agents, particularly for outpatient anesthesia across all ages, as well as in veterinary medicine . This compound is known for its rapid onset and offset, making it a preferred choice in modern anesthesia practice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sevoflurane is typically synthesized from chlorosevo ether using fluorinating agents such as potassium fluoride dihydrate in the presence of a phase transfer catalyst or potassium fluoride in the presence of a complexing solvent . The reaction conditions are crucial as the quality of the potassium fluoride directly affects the selectivity and yield of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by combining chlorosevo ether, a nucleophilic fluoride reagent, and a solvent comprising this compound to form an initial reaction mixture. This mixture is then reacted to form additional this compound . The process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sevoflurane primarily undergoes fluorination reactions during its synthesis. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The most common reagents used in the synthesis of this compound are potassium fluoride and chlorosevo ether . The reactions are typically carried out in the presence of a phase transfer catalyst or a complexing solvent to enhance the efficiency of the fluorination process .
Major Products Formed: The primary product formed from the fluorination of chlorosevo ether is this compound itself. By-products may include hexafluoroisopropanol and other fluorinated compounds, depending on the reaction conditions .
Scientific Research Applications
Clinical Applications
Sevoflurane is primarily indicated for:
- Induction and Maintenance of General Anesthesia : It is FDA-approved for both adult and pediatric patients undergoing inpatient and outpatient surgeries. Its properties allow for effective hypnosis, amnesia, analgesia, akinesia, and autonomic blockade during surgical procedures .
- Inhalational Induction : Particularly beneficial in pediatric patients with difficult intravenous access, this compound facilitates a smooth induction process .
- Combination with Other Anesthetics : this compound can be used alongside intravenous anesthetics to enhance anesthesia maintenance, providing flexibility in anesthetic management .
Pharmacological Profile
This compound is characterized by:
- Rapid Onset and Recovery : Its low blood-gas partition coefficient allows for quick induction and emergence from anesthesia.
- Minimal Cardiovascular Effects : Compared to other inhaled anesthetics, this compound has a more favorable cardiovascular profile, making it suitable for patients with cardiovascular risks .
Comparative Efficacy
A review of clinical studies shows that this compound is comparable to other inhalational agents like isoflurane and propofol regarding efficacy in maintaining anesthesia. Notably, it has been shown to reduce recovery times significantly .
Agent | Indication | Recovery Time | Cardiovascular Stability |
---|---|---|---|
This compound | General anesthesia | Short | High |
Isoflurane | General anesthesia | Moderate | Moderate |
Propofol | General anesthesia | Short | Variable |
This compound in Pediatric Anesthesia
A study evaluated the cognitive effects of this compound during dental procedures in children. Results indicated that while this compound effectively maintained anesthesia, there were concerns about neurocognitive impacts post-anesthesia .
This compound Addiction
A case report documented an anesthesiologist who developed an addiction to this compound due to workplace exposure. This highlighted the potential risks associated with prolonged exposure to inhalational anesthetics in clinical settings .
Surgical Outcomes
In a controlled study involving myomectomy patients, those receiving this compound combined with nerve block anesthesia exhibited lower stress hormone levels and improved hemodynamic stability compared to those receiving traditional intravenous anesthetics. This suggests that this compound can enhance patient outcomes by minimizing physiological stress during surgery .
Global Recommendations
The World Health Organization has included this compound on its Essential Medicines List due to its efficacy and safety profile compared to other inhalational anesthetics like isoflurane . This endorsement reinforces its role as a critical component in modern anesthetic practice.
Mechanism of Action
Sevoflurane is often compared with other volatile anesthetic agents such as isoflurane, desflurane, and halothane.
Isoflurane: Isoflurane has a slower onset and offset compared to this compound but is similarly used for general anesthesia . Both compounds have similar tissue blood partition coefficients, making their emergence times comparable for longer procedures .
Desflurane: Desflurane has the fastest onset and offset among volatile anesthetics, but it is more pungent and can cause airway irritation . This compound, on the other hand, is less irritating and has a more pleasant odor .
Halothane: Halothane is less commonly used today due to its potential for hepatotoxicity and slower recovery times . This compound has largely replaced halothane in modern anesthesia practice due to its better safety profile and faster recovery .
Comparison with Similar Compounds
- Isoflurane
- Desflurane
- Halothane
- Enflurane
Sevoflurane’s unique combination of rapid onset, minimal airway irritation, and excellent safety profile makes it a preferred choice among volatile anesthetics.
Biological Activity
Sevoflurane is a widely used inhalational anesthetic known for its rapid induction and recovery properties. Its biological activity has been the subject of extensive research, revealing both beneficial effects and potential neurotoxic consequences. This article explores the mechanisms of action, effects on various biological systems, and findings from relevant studies, including case studies and data tables.
This compound primarily acts on the central nervous system (CNS) by modulating neurotransmitter systems, particularly through the enhancement of gamma-aminobutyric acid (GABA) receptor activity and inhibition of excitatory neurotransmission. Research indicates that this compound can impact neuronal activity and calcium signaling, which plays a critical role in synaptic transmission.
- GABA Receptor Modulation : this compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission in the brain. This effect contributes to its anesthetic properties but can also result in altered neuronal excitability post-anesthesia .
- Calcium Signaling : Studies show that this compound increases intracellular calcium levels by activating inositol 1,4,5-trisphosphate receptors. This elevation can lead to neuroinflammatory responses and neuronal activation, particularly in young subjects .
Effects on Neuroinflammation
This compound's influence on microglial activation highlights its dual role in neuroinflammation. While it promotes M1 polarization of microglia (associated with pro-inflammatory responses), it simultaneously suppresses M2 polarization (linked to anti-inflammatory functions) . This imbalance can contribute to neuroinflammatory conditions following exposure.
- Microglial Activation : this compound exposure has been shown to increase interleukin-6 (IL-6) levels through the nuclear factor-kappa B (NF-κB) pathway, indicating a strong inflammatory response in the CNS .
Protective Effects in Acute Lung Injury
Interestingly, this compound exhibits protective effects in acute lung injury (ALI) scenarios. Research indicates that it can reduce inflammatory factor expression and apoptosis in lung cells by upregulating microRNA-34a-3p and downregulating STAT1 transcription factors . This protective mechanism underscores the compound's potential therapeutic applications beyond anesthesia.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Neuronal Activation and Behavior :
- Blood-Brain Barrier Integrity :
- Inflammatory Responses :
Data Table: Summary of this compound Effects
Study Reference | Biological System Affected | Key Findings |
---|---|---|
Zhang et al., 2013 | Microglia | Increased IL-6 via NF-κB pathway |
Yu et al., 2019 | Blood-Brain Barrier | Compromised integrity after exposure |
Ji & Yan, 2020 | Lung Cells | Reduced apoptosis and inflammatory markers |
Q & A
Q. How to determine optimal sevoflurane concentrations in in vitro studies to avoid cytotoxicity while maintaining experimental validity?
Basic Research Question
To establish non-toxic yet effective concentrations, researchers should:
- Perform pilot dose-response experiments (e.g., 1.7%, 3.4%, 5.1% this compound) using viability assays like MTT .
- Use flow cytometry to assess apoptosis thresholds and identify sub-lethal doses .
- Validate exposure duration (e.g., 6 hours for lung cancer cells) to balance effect magnitude and cell survival .
Table 1. Example Concentrations in In Vitro Studies
Cell Type | Concentration (%) | Exposure Duration | Key Outcome | Reference |
---|---|---|---|---|
Colon cancer cells | 1.7, 3.4, 5.1 | Variable | Reduced viability, apoptosis | |
Lung cancer cells | 3.4 | 6 hours | 50% viability reduction |
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on cellular apoptosis?
Basic Research Question
- Use one-way ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., 1.7%, 3.4%, 5.1% doses) .
- Apply Student’s t-test for paired comparisons (e.g., treated vs. control) .
- Report mean ± SD and ensure p < 0.05 thresholds for significance .
Q. How to address contradictory findings on this compound's neurotoxic effects in neonatal vs. adult models?
Advanced Research Question
- Comparative study design : Use age-stratified animal models (e.g., neonatal vs. adult mice) with standardized exposure protocols .
- Control variables: Monitor cerebral perfusion (via transcranial Doppler) and MAP to isolate anesthesia-specific effects .
- Meta-analysis : Synthesize data from RNA-seq and behavioral tests (e.g., Morris Water Maze) to reconcile mechanistic differences .
Q. What are the best practices for ensuring reproducibility in this compound exposure experiments across different cell lines?
Basic Research Question
- Standardize gas delivery : Use calibrated vaporizers and confirm chamber concentrations via gas chromatography .
- Control environmental factors: Maintain consistent temperature, humidity, and CO₂ levels during exposure .
- Validate outcomes with multiple assays (e.g., MTT, Transwell, Western blot) .
Q. How to design experiments to investigate this compound's impact on gene expression profiles in specific tissues?
Advanced Research Question
- Use RNA-seq or microarrays (e.g., GEO dataset GSE4386) to identify differentially expressed genes (DEGs) .
- Validate targets via qPCR and bioinformatics tools (e.g., starBase v2.0) for pathway enrichment .
- Compare with alternative anesthetics (e.g., propofol) to isolate this compound-specific effects .
Q. What methodologies are used to assess this compound's renal safety in clinical research settings?
Basic Research Question
- Retrospective analysis : Track preoperative/postoperative serum creatinine and BUN levels in surgical patients .
- Use paired t-tests to evaluate significance (p < 0.05) and exclude confounding factors (e.g., comorbidities) .
Q. How to model the pharmacodynamic relationship between this compound concentration and clinical effect, accounting for inter-individual variability?
Advanced Research Question
- Apply sigmoid Emax models with nonlinear mixed-effects modeling to quantify steepness (γ) of concentration-effect curves .
- Incorporate inter-individual variability (IIV) parameters (e.g., 20–32% variability in EC₅₀) .
Table 2. Pharmacodynamic Parameters for this compound
Parameter | Model | IIV (%) | γ (Steepness) | Reference |
---|---|---|---|---|
EC₅₀ (Propofol) | Sigmoid Emax | 0 | 3.46 | |
EC₅₀ (this compound) | Population PD | 20 | 7.41 |
Q. What are the key considerations in selecting animal models to study this compound's long-term cognitive effects?
Advanced Research Question
- Age-specific models : Neonatal rodents for neurodevelopmental impacts vs. adults for acute effects .
- Behavioral assays : Morris Water Maze for spatial memory; fear conditioning for associative learning .
- Control anesthesia duration and FiO₂ levels to avoid hypoxia-related confounders .
Q. How can researchers control for confounding variables when investigating this compound's effects on cerebral perfusion in pediatric populations?
Advanced Research Question
- Use multivariate regression to adjust for MAP, heart rate, and respiratory variables .
- Employ transcranial Doppler (TCD) and near-infrared spectroscopy (NIRS) for real-time CBF monitoring .
- Stratify analyses by age (e.g., ≤6 months vs. older infants) to account for developmental differences .
Q. What experimental approaches are used to differentiate this compound-specific effects from those of other anesthetics in comparative studies?
Advanced Research Question
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYYRMXOJXZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
Record name | SEVOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046614 | |
Record name | Sevoflurane | |
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Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS LIQUID. | |
Record name | Sevoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |
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Record name | SEVOFLURANE | |
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Boiling Point |
58.1-58.2 °C at 751 mm Hg; 585.5 °C at 760 mm Hg, 58.5 °C | |
Record name | Sevoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01236 | |
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Record name | Sevoflurane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
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Record name | SEVOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Very slightly soluble, 1.48e+00 g/L | |
Record name | Sevoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01236 | |
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Record name | Sevoflurane | |
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Density |
1505 at 25 °C/D, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |
Record name | Sevoflurane | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SEVOFLURANE | |
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Vapor Pressure |
VP: 200 torr at 25 °C; 160 torr, 193 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21 | |
Record name | Sevoflurane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SEVOFLURANE | |
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Mechanism of Action |
The precise mechanism of action of sevoflurane has not been fully elucidated. Like other halogenated inhalational anesthetics, sevoflurane induces anesthesia by binding to ligand-gated ion channels and blocking CNS neurotransmission. It has been suggested that inhaled anesthetics enhance inhibitory postsynaptic channel activity by binding GABAA and glycine receptors, and inhibit excitatory synaptic channel activity by binding nicotinic acetylcholine, serotonin, and glutamate receptors. Sevoflurane has an effect on several ionic currents, including the hyperpolarisation-activated cation current (If), the T-type and L-type Ca2+ currents (ICa, T and ICa, L), the slowly activating delayed rectifier K+ currents (IKs), and the Na+/Ca2+ exchange current (INCX). This ability to modulate ion channel activity can also regulate cardiac excitability and contractility., Sevoflurane is widely used as a volatile anesthetic in clinical practice. However, its mechanism is still unclear. ...It has been reported that voltage-gated sodium channels have important roles in anesthetic mechanisms. Much attention has been paid to the effects of sevoflurane on voltage-dependent sodium channels. To elucidate this, /investigators/ examined the effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 expressed in Xenopus oocytes. The effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 sodium channels were studied by an electrophysiology method using whole-cell, two-electrode voltage-clamp techniques in Xenopus oocytes. Sevoflurane at 1.0 mM inhibited the voltage-gated sodium channels Na(v)1.8, Na(v)1.4, and Na(v)1.7, but sevoflurane (0.5 mM) had little effect. This inhibitory effect of 1 mM sevoflurane was completely abolished by pretreatment with protein kinase C (PKC) inhibitor, bisindolylmaleimide I. Sevoflurane appears to have inhibitory effects on Na(v)1.8, Na(v)1.4, and Na(v) 1.7 by PKC pathways. However, these sodium channels might not be related to the clinical anesthetic effects of sevoflurane., Sevoflurane has been demonstrated to vasodilate the feto-placental vasculature. /Investigators/ aimed to determine the contribution of modulation of potassium and calcium channel function to the vasodilatory effect of sevoflurane in isolated human chorionic plate arterial rings. Quadruplicate ex vivo human chorionic plate arterial rings were used in all studies. Series 1 and 2 examined the role of the K+ channel in sevoflurane-mediated vasodilation. Separate experiments examined whether tetraethylammonium, which blocks large conductance calcium activated K+ (KCa++) channels (Series 1A+B) or glibenclamide, which blocks the ATP sensitive K+ (KATP) channel (Series 2), modulated sevoflurane-mediated vasodilation. Series 3 - 5 examined the role of the Ca++ channel in sevoflurane induced vasodilation. Separate experiments examined whether verapamil, which blocks the sarcolemmal voltage-operated Ca++ channel (Series 3), SK&F 96365 an inhibitor of sarcolemmal voltage-independent Ca++ channels (Series 4A+B), or ryanodine an inhibitor of the sarcoplasmic reticulum Ca++ channel (Series 5A+B), modulated sevoflurane-mediated vasodilation. Sevoflurane produced dose dependent vasodilatation of chorionic plate arterial rings in all studies. Prior blockade of the KCa++ and KATP channels augmented the vasodilator effects of sevoflurane. Furthermore, exposure of rings to sevoflurane in advance of TEA occluded the effects of TEA. Taken together, these findings suggest that sevoflurane blocks K+ channels. Blockade of the voltage-operated Ca++channels inhibited the vasodilator effects of sevoflurane. In contrast, blockade of the voltage-independent and sarcoplasmic reticulum Ca++channels did not alter sevoflurane vasodilation. Sevoflurane appears to block chorionic arterial KCa++ and KATP channels. Sevoflurane also blocks voltage-operated calcium channels, and exerts a net vasodilatory effect in the in vitro feto-placental circulation., Administration of sevoflurane at the onset of reperfusion has been confirmed to provide a cerebral protection. However, little is known about the mechanism. In this study, /investigators/ tested the hypothesis that sevoflurane postconditioning induces neuroprotection through the up-regulation hypoxia inducible factor-1 alpha (HIF-1 alpha) and heme oxygenase-1 (HO-1) involving phosphatidylinositol-3-kinase (PI3K)/Akt pathway. In the first experiment, male Sprague-Dawley rats were subjected to focal cerebral ischemia. Postconditioning was performed by exposure to 2.5% sevoflurane immediately at the onset of reperfusion. The mRNA and protein expression of HIF-1 alpha and its target gene, HO-1, intact neurons and the activity of caspase-3 was evaluated at 6, 24 and 72 hr after reperfusion. In the second experiment, ... the relationship between PI3K/Akt pathway and the expression of HIF-1alpha and HO-1 in the neuroprotection induced by sevoflurane /was investigated/. Cerebral infarct volume, apoptotic neuron and the expression of HIF-1alpha, HO-1 and p-Akt were evaluated at 24hr after reperfusion. Compared with the control group, sevoflurane postconditiong significantly ameliorated neuronal injury, up-regulated mRNA and protein levels of HIF-1 alpha and HO-1, inhibited the activity of caspase-3, and decreased the number of TUNEL-positive cells and infarct sizes. However, the selective PI3K inhibitor, wortmannin not only partly eliminated the neuroprotection of sevoflurane as shown by reducing infarct size and apoptotic neuronal cells, but also reversed the elevation of HIF-1 alpha, HO-1 and p-Akt expression in the ischemic penumbra induced by sevoflurane. Therefore, /the/ data demonstrates that the cerebral protection from sevoflurane postconditioning is partly mediated by PI3K/Akt pathway via the up-regulation of HIF-1 alpha and HO-1., Sevoflurane is widely used for anesthesia, and is commonly used together with opioids in clinical practice. However, the effects of sevoflurane on mu-opioid receptor (uOR) functions is still unclear. In this study, the effects of sevoflurane on uOR functions were analyzed by using Xenopus oocytes expressing a uOR fused to chimeric G alpha protein G(qi5) (uOR-G(qi5)). Sevoflurane by itself did not elicit any currents in oocytes expressing uOR-G(qi5), whereas sevoflurane inhibited the [D-Ala(2),N-Me-Phe(4),Gly(5)-ol]-enkephalin (DAMGO)-induced Cl(-) currents at clinically used concentrations. Sevoflurane did not affect the Cl(-) currents induced by AlF(4)(-), which directly led to activation of G proteins. The inhibitory effects of sevoflurane on the DAMGO-induced currents were not observed in oocytes pretreated with the protein kinase C (PKC) inhibitor GF109203X. These findings suggest that sevoflurane would inhibit uOR function. Further, the mechanism of inhibition by sevoflurane would be mediated by PKC., For more Mechanism of Action (Complete) data for Sevoflurane (9 total), please visit the HSDB record page. | |
Record name | Sevoflurane | |
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Color/Form |
Liquid | |
CAS No. |
28523-86-6 | |
Record name | Sevoflurane | |
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Record name | Sevoflurane [USAN:USP:INN:BAN:JAN] | |
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Record name | Sevoflurane | |
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Record name | Sevoflurane | |
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Record name | 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |
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Record name | SEVOFLURANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38LVP0K73A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sevoflurane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
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Record name | Sevoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | SEVOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
< 25 °C | |
Record name | Sevoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01236 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sevoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.